molecular formula C16H30O4S B14157745 Sulfanediyldiethane-2,1-diyl dihexanoate CAS No. 4275-29-0

Sulfanediyldiethane-2,1-diyl dihexanoate

Cat. No.: B14157745
CAS No.: 4275-29-0
M. Wt: 318.5 g/mol
InChI Key: UIDRKZGBUGGCMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfanediyldiethane-2,1-diyl dihexanoate typically involves the esterification of hexanoic acid with a thiodiethanol derivative. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous esterification process. This method allows for the efficient production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, helps in the purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Sulfanediyldiethane-2,1-diyl dihexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sulfanediyldiethane-2,1-diyl dihexanoate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release hexanoic acid and thiodiethanol derivatives. These products can then participate in further biochemical reactions, influencing cellular processes and pathways . The sulfanediyl group can also interact with thiol-containing enzymes and proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfanediyldiethane-2,1-diyl dihexanoate is unique due to its specific ester groups, which confer distinct physical and chemical properties. The hexanoate groups provide a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications in both aqueous and non-aqueous environments .

Properties

CAS No.

4275-29-0

Molecular Formula

C16H30O4S

Molecular Weight

318.5 g/mol

IUPAC Name

2-(2-hexanoyloxyethylsulfanyl)ethyl hexanoate

InChI

InChI=1S/C16H30O4S/c1-3-5-7-9-15(17)19-11-13-21-14-12-20-16(18)10-8-6-4-2/h3-14H2,1-2H3

InChI Key

UIDRKZGBUGGCMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCSCCOC(=O)CCCCC

Origin of Product

United States

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